VK-II-36
Overview
Description
Mechanism of Action
Target of Action
VK-II-36 primarily targets the sarcoplasmic reticulum (SR) , a specialized type of smooth endoplasmic reticulum found in smooth and striated muscle . The SR plays a crucial role in regulating the intracellular levels of calcium (Ca2+), which is vital for muscle contraction .
Mode of Action
This compound suppresses the release of Ca2+ from the SR . This unique mode of action allows this compound to modulate the calcium clock, a mechanism that regulates the automaticity of the sinoatrial node (SAN), the natural pacemaker of the heart .
Biochemical Pathways
The suppression of SR Ca2+ release by this compound affects the calcium clock mechanism, which works in tandem with the membrane voltage clock to regulate SAN automaticity . The calcium clock involves the rhythmic release of Ca2+ from the SR, which can cause diastolic depolarization via activation of the sodium/calcium exchanger current (INCX) .
Result of Action
By suppressing SR Ca2+ release, this compound can downregulate the sinus rate and reduce late diastolic intracellular Ca elevation (LDCAE) in the pacemaking site under basal conditions . It can also suppress the increase in sinus rate induced by isoproterenol, a β-adrenergic agonist .
Action Environment
The action of this compound is likely influenced by various environmental factors, including the presence of other drugs. For instance, its ability to suppress the effects of isoproterenol suggests that its efficacy may be affected by the presence of β-adrenergic agonists .
Preparation Methods
VK-II-36 can be synthesized through a series of chemical reactions involving the modification of the carvedilol structure.
Chemical Reactions Analysis
VK-II-36 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
VK-II-36 has several scientific research applications, including:
Biology: Investigated for its role in cellular calcium regulation and its impact on various biological processes.
Industry: Limited industrial applications due to its primary use in research settings.
Comparison with Similar Compounds
VK-II-36 is unique compared to other carvedilol analogs due to its specific action on calcium release without affecting beta-receptors . Similar compounds include:
VK-II-86: Another carvedilol analog with similar properties.
CS-I-34: Known for its effects on calcium channels.
CS-I-59:
This compound stands out due to its selective action on calcium release, making it a valuable tool for research in cardiac physiology and potential therapeutic applications .
Properties
IUPAC Name |
6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUVSUMPCOUABG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955371-66-1 | |
Record name | 955371-66-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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